8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride
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Overview
Description
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride is a chemical compound with the molecular formula C10H8ClN5O2 . It has a molecular weight of 265.66 . The compound is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
“8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride”, also known as AOTH, is a chemical compound with the CAS number 110683-23-3 . It appears as a yellow powder .
AOTH is known to be a main intermediate of Pranlukast , which is a medication used to treat bronchial asthma . The chemical name of Pranlukast is 4-oxo-8-(4-(4-phenyl butoxy) benzamido-)-2-(tetrazolium-5-yl)-4H-1-chromene .
The preparation method of AOTH involves several steps, including the preparation of a compound N-(3-acetyl-2-hydroxyl-phenyl)-acetamide and the preparation of the end product . The method uses easily available raw materials and can obtain high value-added products . Despite multi-step reactions, the reactions can be completed in one or two steps .
Safety And Hazards
properties
IUPAC Name |
8-amino-2-(2H-tetrazol-5-yl)chromen-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2.ClH/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10;/h1-4H,11H2,(H,12,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLFWVLMJYJYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549396 |
Source
|
Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride | |
CAS RN |
110683-23-3 |
Source
|
Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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